3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine

Overview

Description

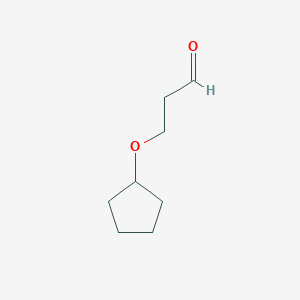

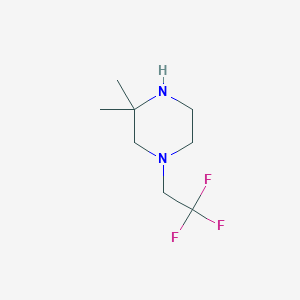

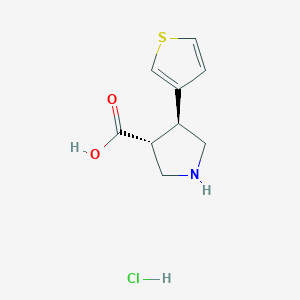

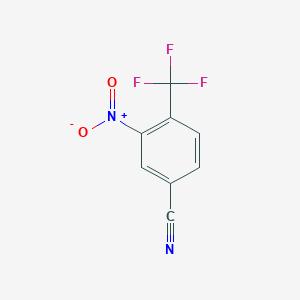

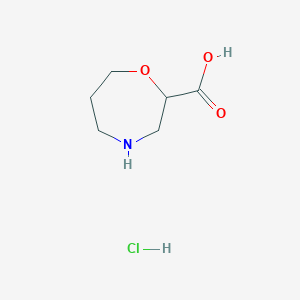

“3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine” is a chemical compound with the molecular formula C8H15F3N2 . It has a molecular weight of 196.21 .

Molecular Structure Analysis

The molecular structure of “3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine” consists of a piperazine ring, which is a heterocyclic amine, with two methyl groups at the 3,3-positions and a trifluoroethyl group at the 1-position .Scientific Research Applications

Neuroprotective Approach for Alzheimer's Disease

- Dimethyl-carbamic Acid 2,3-Bis-Dimethylcarbamoyloxy-6-(4-Ethyl-Piperazine-1-Carbonyl)-phenyl Ester (SP-04): A novel drug candidate, SP-04, designed for Alzheimer's disease treatment, offers a multi-target therapeutic neuroprotective approach. It inhibits acetylcholinesterase activity, increases acetylcholine levels, and exhibits antioxidant properties. Both SP-04 and its metabolite SP-04m demonstrate neuroprotection against Aβ42 toxicity in neuronal cell lines and protect against mitochondrial respiratory chain complex toxins (Lecanu et al., 2010).

Antifungal and Herbicidal Activity

- Novel Dimethylpyrazole and Piperazine-containing (Bis)1,2,4-Triazole Derivatives: These derivatives, synthesized via Mannich reaction, show significant in vitro and in vivo fungicidal activity against plant fungi and exhibit herbicidal activity against Brassica campestris. Some compounds within this series also display promising KARI inhibitory activity, suggesting potential as new agrochemicals (Wang et al., 2017).

Synthesis of Polyamides Containing Theophylline and Thymine

- Polyamides with Piperazine: The synthesis of polyamides containing theophylline and thymine using piperazine and other diamines. These polyamides, which are white powders with molecular weights of approximately 2000–6000, are soluble in DMSO, formic acid, and water (Hattori & Kinoshita, 1979).

Metabolite Synthesis in Antidepressant Development

- Piperazine N-Oxide/N-Glucuronide Metabolite of Lu AA21004: A new class of metabolites was identified during the development of the novel multimodal antidepressant Lu AA21004. This included a piperazine N-oxide/N-glucuronide metabolite, which was found in urine and plasma from humans and animals (Uldam et al., 2011).

Antimicrobial Studies

- 1-(2-(4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine Derivatives: These derivatives, synthesized using a four-component cyclo-condensation, displayed excellent antibacterial and antifungal activities, surpassing standard drugs in efficacy (Rajkumar et al., 2014).

CO2 Absorption Enhancement

- Piperazine Enhanced CO2 Absorption: Research on the use of piperazine to enhance the absorption of CO2 in various amine solutions. This study illustrated the absorption capacity and rate under different conditions, contributing to the understanding of CO2 capture processes (Zhang et al., 2020).

properties

IUPAC Name |

3,3-dimethyl-1-(2,2,2-trifluoroethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2/c1-7(2)5-13(4-3-12-7)6-8(9,10)11/h12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZMXULHSNQIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1)CC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)

![5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1425313.png)